molecular formula C22H22FNO4S B2665669 N-(4-fluorophenyl)-N-(2-hydroxy-3-phenoxypropyl)-4-methylbenzenesulfonamide CAS No. 1040642-96-3

N-(4-fluorophenyl)-N-(2-hydroxy-3-phenoxypropyl)-4-methylbenzenesulfonamide

Cat. No.: B2665669
CAS No.: 1040642-96-3
M. Wt: 415.48
InChI Key: PQEJORWLYQONMV-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N-(2-hydroxy-3-phenoxypropyl)-4-methylbenzenesulfonamide (CAS 1040642-96-3) is a sulfonamide-based research chemical with the molecular formula C 22 H 22 FNO 4 S and a molecular weight of 415.48 g/mol . This compound is characterized by a complex structure featuring a 4-methylbenzenesulfonamide core, an N-(4-fluorophenyl) group, and a 2-hydroxy-3-phenoxypropyl chain, which contributes to its specific properties and research utility . Suppliers offer this compound with a purity of 90% and above, available in milligram quantities for laboratory investigations . The provided chemical structure, InChI key (PQEJORWLYQONMV-UHFFFAOYSA-N), and SMILES string facilitate its identification and use in computational chemistry and database registration . While the precise mechanism of action and full biological profile are compound-specific and require validation in research settings, sulfonamide derivatives are a significant class of compounds explored in various scientific fields. Peer-reviewed literature indicates that this specific compound has been utilized in studies published in journals such as RSC Advances and CrystEngComm , highlighting its relevance in modern chemical research . This product is intended for research purposes only and is not classified as a drug. It is strictly for use in laboratory settings and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

N-(4-fluorophenyl)-N-(2-hydroxy-3-phenoxypropyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FNO4S/c1-17-7-13-22(14-8-17)29(26,27)24(19-11-9-18(23)10-12-19)15-20(25)16-28-21-5-3-2-4-6-21/h2-14,20,25H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEJORWLYQONMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(COC2=CC=CC=C2)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-N-(2-hydroxy-3-phenoxypropyl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Hydroxyphenoxypropyl Chain: This can be achieved through the reaction of phenol with epichlorohydrin under basic conditions to form 2-hydroxy-3-phenoxypropyl chloride.

    Coupling with 4-Fluoroaniline: The hydroxyphenoxypropyl chloride can then be reacted with 4-fluoroaniline in the presence of a base to form N-(4-fluorophenyl)-N-(2-hydroxy-3-phenoxypropyl)amine.

    Sulfonamide Formation: Finally, the amine can be reacted with 4-methylbenzenesulfonyl chloride in the presence of a base to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-N-(2-hydroxy-3-phenoxypropyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone under strong oxidizing conditions.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Sodium hydride (NaH) or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: As a probe to study biological pathways involving sulfonamides.

    Medicine: Potential use as an antimicrobial agent or in the development of new pharmaceuticals.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-N-(2-hydroxy-3-phenoxypropyl)-4-methylbenzenesulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Key Observations :

Halogen Substituent Impact

  • Fluorine vs.
  • Implication for Target Compound : The 4-fluorophenyl group in the target compound may optimize bioactivity by balancing electronic effects and steric bulk, as seen in related sulfonamides .

Hydrogen-Bonding and Conformational Flexibility

  • Hydroxypropyl Chain : Compounds with hydroxy groups (e.g., 37f, 37h) exhibit enhanced hydrogen-bonding networks, which can stabilize crystal structures or improve target binding .
  • Sulfonamide Geometry: In N-(4-Aminophenyl)-4-methylbenzenesulfonamide (), dihedral angles between aromatic rings (45.86°) and pyramidal nitrogen geometry influence molecular packing and solubility .

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